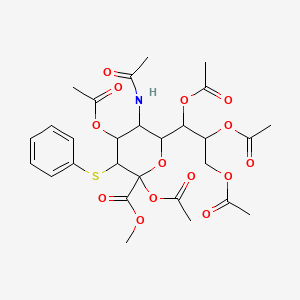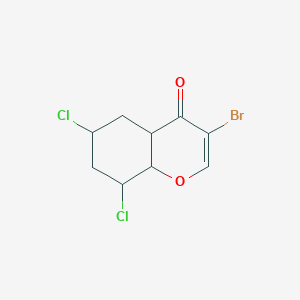
4H-1-Benzopyran-4-one, 3-bromo-6,8-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 3-bromo-6,8-dichloro- is a synthetic organic compound belonging to the benzopyran family This compound is characterized by the presence of bromine and chlorine substituents at the 3rd, 6th, and 8th positions of the benzopyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one, 3-bromo-6,8-dichloro- typically involves the bromination and chlorination of a benzopyran precursor. One common method involves the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms at the desired positions on the benzopyran ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available starting materials. The process may include steps such as halogenation, purification, and crystallization to obtain the final product with high purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The benzopyran ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted benzopyrans, while oxidation can yield benzopyran-4-one derivatives.
Wissenschaftliche Forschungsanwendungen
4H-1-Benzopyran-4-one, 3-bromo-6,8-dichloro- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Biological Research: It is used as a probe to study various biological pathways and mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 4H-1-Benzopyran-4-one, 3-bromo-6,8-dichloro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or induce apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4H-1-Benzopyran-4-one: The parent compound without halogen substituents.
3-Bromo-4H-1-Benzopyran-4-one: A similar compound with only a bromine substituent at the 3rd position.
6,8-Dichloro-4H-1-Benzopyran-4-one: A compound with chlorine substituents at the 6th and 8th positions.
Uniqueness: 4H-1-Benzopyran-4-one, 3-bromo-6,8-dichloro- is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C9H9BrCl2O2 |
|---|---|
Molekulargewicht |
299.97 g/mol |
IUPAC-Name |
3-bromo-6,8-dichloro-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C9H9BrCl2O2/c10-6-3-14-9-5(8(6)13)1-4(11)2-7(9)12/h3-5,7,9H,1-2H2 |
InChI-Schlüssel |
KRIKKZSTEYFWIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(C2C1C(=O)C(=CO2)Br)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



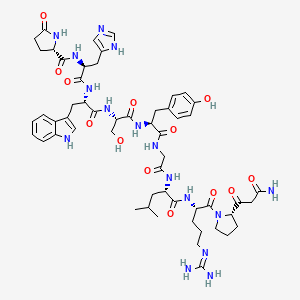
![6-[6-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12325042.png)
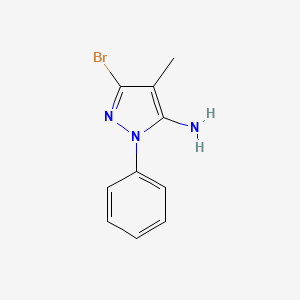
![5-[(Phenylamino)methylene]-3-(2-allyl)-2-thioxo-4-thiazolidinone](/img/structure/B12325050.png)
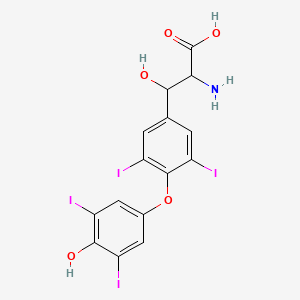
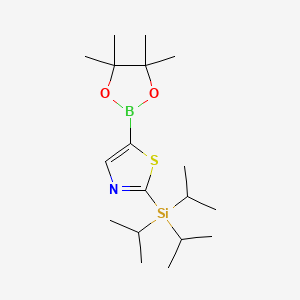
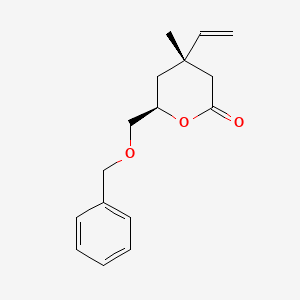
![3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B12325075.png)
![Methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride](/img/structure/B12325076.png)

![4-[(3,4-Dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12325090.png)
